7'a-methyl-octahydrospiro[1,3-dioxolane-2,5'-indene]-1'-one
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Overview
Description
7’a-methyl-octahydrospiro[1,3-dioxolane-2,5’-indene]-1’-one is a complex organic compound with the molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.3 g/mol . This compound features a spirocyclic structure, which includes a dioxolane ring fused to an indene moiety. It is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’a-methyl-octahydrospiro[1,3-dioxolane-2,5’-indene]-1’-one typically involves the condensation of carbonyl compounds with vicinal diols. This process is often catalyzed by acids such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid . The reaction proceeds through the formation of hemiacetals, which then undergo cyclization to form the dioxolane ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7’a-methyl-octahydrospiro[1,3-dioxolane-2,5’-indene]-1’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7’a-methyl-octahydrospiro[1,3-dioxolane-2,5’-indene]-1’-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7’a-methyl-octahydrospiro[1,3-dioxolane-2,5’-indene]-1’-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1’S,3’aS,7’aS)-7’a-methyl-octahydrospiro[1,3-dioxolane-2,5’-indene]-1’-ol: Contains a hydroxyl group instead of a ketone.
(3’aR,7’aR)-7’a-methyl-octahydrospiro[1,3-dioxolane-2,1’-indene]-5’-one: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
7’a-methyl-octahydrospiro[1,3-dioxolane-2,5’-indene]-1’-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7'a-methylspiro[1,3-dioxolane-2,5'-2,3,3a,4,6,7-hexahydroindene]-1'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-11-4-5-12(14-6-7-15-12)8-9(11)2-3-10(11)13/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXYBJCBFBFRJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(CC1CCC2=O)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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